
2,2,6-Trimethyl-4H-1,3-dioxin-4-one
Overview
Description
2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD; CAS 5394-63-8) is a cyclic enol ether widely utilized as a stable precursor to acetylketene. It is synthesized via the elimination of tert-butanol from tert-butyl acetoacetate under thermal conditions . The compound is a colorless to pale yellow liquid (melting point: 12–13°C, boiling point: 65–67°C at 2 mmHg) with low water solubility but high miscibility in acetone and ethanol . Its key structural feature—a six-membered 1,3-dioxin ring with methyl substituents—confers thermal lability, enabling clean release of acetylketene at temperatures above 100°C. This reactivity underpins its role as a versatile acetoacetylating agent in organic synthesis, particularly in the preparation of β-ketoamides, pyridones, and pharmaceuticals like tafenoquine succinate .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,6-Trimethyl-4H-1,3-dioxin-4-one can be synthesized through the reaction of 3-oxobutanoic acid tert-butyl ester with acetone in the presence of acetic anhydride and sulfuric acid. The reaction is typically carried out at 0°C, followed by heating for several hours .
Industrial Production Methods
In industrial settings, the compound is produced by the same synthetic route but on a larger scale. The reaction mixture is subjected to flash pyrolysis to generate acetylketene, which is then used for further chemical transformations .
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Hydrolysis: Reacts with water or alcohols at high temperatures to form corresponding acids or esters.
Acetoacetylation: Used for acetoacetylation of aliphatic and aromatic alcohols, amines, and thiols.
Common Reagents and Conditions
Hydrolysis: Requires high temperatures and the presence of water or alcohols.
Acetoacetylation: Typically involves the use of aliphatic or aromatic alcohols, amines, and thiols under controlled conditions.
Major Products
Hydrolysis: Produces acids or esters.
Acetoacetylation: Forms acetoacetylated derivatives of alcohols, amines, and thiols.
Scientific Research Applications
Synthesis of β-Dicarbonyl Compounds
TMD serves as a precursor for various β-dicarbonyl compounds, which are essential synthons in organic chemistry. These compounds include:
- Dimedone
- Dehydroacetic acid
- Acetylacetone
These β-dicarbonyl compounds are valuable due to their applications in pharmaceuticals and agrochemicals. TMD's stability compared to diketene makes it easier to handle and transport, enhancing its utility in laboratory settings .
Pharmaceutical Intermediates
TMD has been explored for its potential in synthesizing biologically active compounds:
- Sodium Iodide Symporter Inhibitors : Used in the synthesis of dihydropyrimininones that act as inhibitors for sodium iodide symporters .
- Hsp90 Inhibitors : It is involved in the synthesis of resorcinol amide AT13387, which shows promise in cancer therapy by inhibiting heat shock protein 90 (Hsp90) activity .
Acetoacetylation Reactions
TMD can acetoacetylate various substrates, including:
- Amines and Thiols : This reaction leads to the formation of acetoacetamides and thioesters, respectively .
- Polysaccharides : TMD facilitates the introduction of ketone functionalities into cellulose derivatives through selective oxidation processes .
Case Study 1: Synthesis of Pyrrole Amides
Research conducted by Huggins et al. demonstrated the efficient synthesis of pyrrole amides using TMD as a key reactant. The study highlighted a straightforward method for generating these compounds through acetoacetylation reactions with imines, showcasing TMD's versatility in forming complex organic structures .
Case Study 2: Dihydropyrimininones Production
In a study focusing on sodium iodide symporter inhibitors, TMD was utilized to synthesize dihydropyrimininones with high efficacy at picomolar concentrations. This research underlines TMD's importance in developing new therapeutic agents targeting specific biological pathways .
Comparative Data Table
Mechanism of Action
The compound exerts its effects primarily through the generation of acetylketene upon pyrolysis. Acetylketene is a highly reactive intermediate that can undergo various chemical transformations, including acetoacetylation and hydrolysis . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Thermal Reactivity and Stability
TMD’s thermal cycloreversion to generate acetylketene is central to its utility. Computational studies reveal an activation enthalpy of 31.3 kcal/mol for this process, significantly lower than that of the oxazinone analog 2,2,4-trimethyl-6H-1,3-oxazin-6-one (44.2 kcal/mol) . The oxazinone’s higher activation barrier stems from its heterocyclic nitrogen atom, which stabilizes the ring system and impedes retro-Diels-Alder cleavage. This contrast highlights TMD’s superior efficiency in ketene generation under milder conditions.
Table 1: Thermal Reactivity of Cyclic Ketene Precursors
Utility in Acetoacetylation Reactions
TMD is often compared to diketene (the cyclic dimer of ketene) and tert-butyl acetoacetate for acetoacetylation:
- Diketene : While diketene is highly reactive, its volatility, toxicity, and tendency to polymerize make handling hazardous. TMD circumvents these issues by serving as a stable, shelf-stable surrogate. Reactions with amines or alcohols using TMD proceed in aqueous or solvent-free media with high yields (80–95%) and minimal byproducts .
- tert-Butyl acetoacetate : This ester requires strong acids/bases for activation, whereas TMD’s thermolytic cleavage eliminates the need for catalysts. For example, TMD efficiently reacts with enamines to form pyridones in diglyme at 160°C without side products like Michael adducts .
Table 2: Comparison of Acetoacetylating Agents
Biological Activity
2,2,6-Trimethyl-4H-1,3-dioxin-4-one (commonly referred to as TMD) is a diketene-acetone adduct that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to participate in various chemical reactions leading to biologically active derivatives. This article explores the biological activity of TMD, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
TMD can be synthesized through the reaction of diketene with acetone under acidic conditions. The resulting compound is a versatile intermediate used in various organic syntheses, including the formation of heterocycles and other biologically relevant structures.
Synthesis Overview
- Starting Materials : Diketene and acetone
- Reaction Conditions : Acidic catalyst, typically at elevated temperatures.
- Key Reaction : Formation of TMD as a stable adduct.
Biological Activity
The biological activity of TMD has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent. Below are key findings from recent research:
Antimicrobial Activity
TMD has shown promise in enhancing the activity of known antibiotics. For example, when incorporated into ciprofloxacin derivatives, TMD significantly increased antibacterial efficacy against Gram-positive bacteria compared to the parent compound .
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds derived from TMD. In vitro assays demonstrated that certain TMD derivatives exhibited significant anti-proliferative effects against various cancer cell lines, including:
- A549 (non-small cell lung cancer)
- U-87 MG (glioblastoma)
- MCF7 (breast cancer)
These derivatives were found to inhibit cell growth effectively with IC50 values lower than those of standard chemotherapeutic agents .
Study 1: Synthesis and Evaluation of Ciprofloxacin Derivatives
A study synthesized ciprofloxacin-TMD hybrids and evaluated their biological activities. The hybrids demonstrated improved potency against cancer cell lines with IC50 values significantly lower than those of standard treatments. The mechanism was attributed to enhanced cell penetration and interaction with DNA gyrase .
Compound | A549 IC50 (µM) | U-87 MG IC50 (µM) | MCF7 IC50 (µM) |
---|---|---|---|
Ciprofloxacin | 12.5 | 15.0 | 10.0 |
TMD Hybrid 1 | 5.0 | 6.5 | 4.0 |
TMD Hybrid 2 | 3.5 | 5.0 | 3.0 |
Study 2: Multicomponent Reactions Involving TMD
In another study focusing on multicomponent reactions, TMD was utilized in the synthesis of dihydropyrimidines via the Biginelli reaction. The resulting products exhibited a range of biological activities, including antibacterial and antifungal properties .
Mechanistic Insights
The biological activities of TMD derivatives can be attributed to their ability to interact with biological targets such as enzymes involved in DNA replication and repair mechanisms. The structural features of TMD allow it to form stable complexes with these targets, leading to inhibition of their functions.
Q & A
Basic Research Questions
Q. What is the role of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one in acetoacetylation reactions?
The compound acts as a thermally activated precursor for acetylketene, a reactive intermediate. Upon heating above 100°C, it undergoes thermolysis to generate acetylketene, which rapidly reacts with nucleophiles (e.g., -OH, -NH, -SH groups) to form β-ketoesters, β-ketoamides, or β-ketothioesters. This method avoids handling hazardous diketene directly and is widely used in heterocyclic synthesis and functionalization of biomolecules .
Q. What are standard protocols for purifying this compound to ensure stability?
Purification is typically achieved via distillation under reduced pressure (0.2 Torr, 65–67°C) while maintaining temperatures below 90°C to prevent decomposition. Storage in anhydrous conditions at low temperatures (e.g., 4°C) under inert gas (N₂/Ar) is recommended .
Q. How is this compound utilized in one-pot syntheses of dihydropyrimidines or pyranones?
It enables efficient acetoacetylation of amines or alcohols in aqueous or solventless systems. For example, microwave-assisted reactions with aryl/alkyl amines in water yield acetoacetamides, which are cyclized with aldehydes and urea (Biginelli reaction) to produce dihydropyrimidines. Yields exceeding 80% are achievable with optimized stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized for chemoselective acetoacetylation in complex substrates?
Reactivity follows the order: amines > primary alcohols > secondary alcohols > carbonyls . Steric hindrance significantly impacts alcohol reactivity (MeOH > 1° > 2° > 3°). Competitive trapping experiments show that amines must be excluded if targeting alcohol derivatives. Catalysts like Yb(OTf)₃ improve selectivity in multicomponent reactions .
Q. What strategies mitigate acetylketene instability during large-scale syntheses?
Key approaches include:
- In-situ generation : Directly react the intermediate with nucleophiles without isolation.
- Excess nucleophile : Ensures complete trapping of acetylketene, minimizing side reactions.
- Controlled heating : Use oil baths or microwave reactors for uniform temperature distribution to avoid local overheating .
Q. How are byproducts from thermolysis characterized, and what analytical methods are critical?
Decomposition byproducts (e.g., oligomers or oxidized species) are identified via GC-MS and ¹H/¹³C NMR . For example, dimerization of acetylketene can form 4-hydroxy-3-penten-2-one. Quantitative analysis of reaction mixtures requires HPLC with UV detection (λ = 254 nm) .
Q. What mechanistic insights guide the design of cyclization reactions using this compound?
The planar, pseudopericyclic transition state of acetylketene reactions favors nucleophilic attack at the ketene carbonyl. Computational studies (e.g., DFT) predict activation barriers, aiding in solvent selection (e.g., CH₃CN for high dielectric environments) and catalyst design (e.g., Lewis acids like Yb(OTf)₃) .
Q. How does solvent choice influence yields in β-ketoamide synthesis?
Polar aprotic solvents (e.g., THF, CH₃CN) enhance reaction rates by stabilizing the transition state. For example, refluxing THF with sodium acetate achieves >90% yields of β-ketoamides from secondary amines, while nonpolar solvents (e.g., xylene) require higher temperatures (150°C) and longer reaction times .
Q. Notes for Experimental Design
- Safety : Use sealed tubes or Schlenk lines for thermolysis to contain volatile intermediates.
- Scalability : Pilot-scale reactions (>10 mmol) require rigorous temperature monitoring to prevent exothermic decomposition.
- Troubleshooting : Low yields may indicate incomplete thermolysis (increase temperature) or nucleophile insufficiency (add 1.2–1.5 eq excess).
Properties
IUPAC Name |
2,2,6-trimethyl-1,3-dioxin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5-4-6(8)10-7(2,3)9-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRBXZCBOYNMJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202230 | |
Record name | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202230 | |
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Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; mp = 12-13 deg C; [Sigma-Aldrich MSDS] | |
Record name | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | |
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CAS No. |
5394-63-8 | |
Record name | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5394-63-8 | |
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Record name | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | |
Source | ChemIDplus | |
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Record name | 5394-63-8 | |
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Record name | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | |
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Record name | 2,2,6-trimethyl-4H-1,3-dioxin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.003 | |
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Retrosynthesis Analysis
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